molecular formula C16H16ClN5OS2 B2721958 N-(4-chlorobenzyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1189976-23-5

N-(4-chlorobenzyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2721958
CAS No.: 1189976-23-5
M. Wt: 393.91
InChI Key: KFPYTXIKSSHCSW-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H16ClN5OS2 and its molecular weight is 393.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

The chemical compound serves as a precursor or part of the synthesis of various heterocyclic compounds. Research has demonstrated the synthesis of novel compounds derived from related structures, aiming to explore their potential biological activities. For example, studies have reported the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines with potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, other research efforts have focused on synthesizing new heterocycles incorporating antipyrine moiety, highlighting the antimicrobial activities of the synthesized products (Bondock, Rabie, Etman, & Fadda, 2008).

Biological Activity Evaluation

The synthesized compounds related to the chemical structure of interest have been evaluated for various biological activities. For instance, the exploration of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents has shown moderate anticonvulsant activity, with the structure-activity relationship providing insights into the potential mechanisms of action (Severina, Skupa, Voloshchuk, & Georgiyants, 2020). Additionally, the synthesis and antimicrobial activity of novel thienopyrimidine linked rhodanine derivatives have been reported, with some compounds showing promising antibacterial and antifungal potencies (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).

Structural and Chemical Analysis

Research has also focused on the structural and chemical analysis of synthesized compounds, aiming to understand their properties and potential applications further. This includes studies on the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks, providing insights into the formation and characteristics of ring-annulated products (Janardhan, Srinivas, Rajitha, & Péter, 2014).

Mechanism of Action

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5OS2/c1-22(2)16-21-14-13(25-16)15(20-9-19-14)24-8-12(23)18-7-10-3-5-11(17)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPYTXIKSSHCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C(=NC=N2)SCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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